Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt

Description

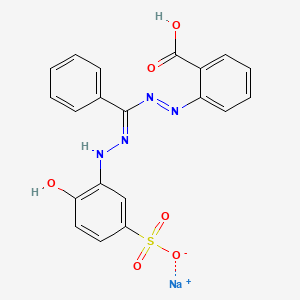

This compound is a structurally complex benzoic acid derivative featuring an azo group (–N=N–), a phenylmethylene hydrazine moiety, and a 2-hydroxy-5-sulfophenyl substituent. The monosodium salt form enhances its water solubility, making it suitable for applications in aqueous systems. Key structural features include:

- Azo group: Imparts chromophoric properties, often utilized in dyes and sensors .

- Sulfophenyl group: Increases hydrophilicity and stability in polar environments .

- Hydrazino group: Contributes to metal-binding and corrosion inhibition capabilities .

The compound’s synthesis likely involves diazotization and coupling reactions common to azo dyes, followed by sulfonation and salt formation.

Propriétés

Numéro CAS |

56484-13-0 |

|---|---|

Formule moléculaire |

C20H16N4O6S |

Poids moléculaire |

440.4 g/mol |

Nom IUPAC |

2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+ |

Clé InChI |

OWQUYBAASOSGNO-NKFFIXGESA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |

SMILES isomérique |

C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

Description physique |

Purple solid; [Merck Index] |

Origine du produit |

United States |

Mécanisme D'action

Target of Action

The primary targets of Zincon monosodium salt are Zn2+ and Cu2+ ions . These ions play crucial roles in various biochemical processes, including enzymatic reactions, protein structure, and cellular signaling.

Mode of Action

Zincon monosodium salt interacts with its targets (Zn2+ and Cu2+ ions) by forming a complex . This complex formation results in a change in the absorption spectrum of the compound, allowing for the spectrophotometric determination of these ions.

Pharmacokinetics

It is known to be soluble in aqueous alkali, slightly soluble in water and alcohol, and insoluble in other organic solvents.

Result of Action

The primary result of Zincon monosodium salt’s action is the formation of a colorimetric complex with Zn2+ and Cu2+ ions. This complex shows a prominent absorption band in the visible region, which can be used for the spectrophotometric determination of these ions.

Action Environment

The action of Zincon monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. It is known to react with its target ions in a pH range from 9.0 to 10.0. Additionally, it is incompatible with strong oxidizing agents.

Activité Biologique

Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt, commonly referred to as Zincon, is a complex organic compound notable for its applications in analytical chemistry, particularly as a colorimetric indicator for metal ions such as zinc and copper. This article explores its biological activity, including its mechanisms of action, applications in biological systems, and relevant case studies.

- Molecular Formula: C20H16N4O6S

- Molar Mass: 440.43 g/mol

- CAS Number: 62625-22-3

- Solubility: Soluble in ethanol and alkaline solutions; insoluble in water.

Zincon acts primarily as a chelating agent, forming stable complexes with metal ions. The presence of the azo group in its structure enhances its ability to interact with various biological molecules. This property is crucial in its role as a colorimetric indicator and has implications for its biological activity.

Antioxidant Properties

Several studies have indicated that Zincon exhibits significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential protective effects against oxidative damage.

Metal Ion Chelation

Zincon's chelation capability is particularly relevant in biological contexts where metal ions play critical roles. For instance:

- Zinc: Essential for various enzymatic functions and structural roles in proteins.

- Copper: Involved in redox reactions and enzyme catalysis.

The chelation of these ions can influence their bioavailability and activity within biological systems.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of Zincon using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that Zincon exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This suggests that Zincon could be utilized as a natural antioxidant in pharmaceuticals or food preservation.

Study 2: Chelation Effects on Zinc Bioavailability

In another study focused on the impact of Zincon on zinc bioavailability in human cell lines, it was found that Zincon significantly enhanced the uptake of zinc compared to controls without the compound. This supports the hypothesis that Zincon can facilitate the transport of essential metals across cellular membranes.

Applications in Medicine and Industry

Zincon's properties extend beyond laboratory use into potential therapeutic applications:

- Metal Ion Detection: Utilized in clinical diagnostics for measuring zinc levels.

- Antioxidant Supplementation: Potential use in supplements aimed at reducing oxidative stress.

Safety and Toxicity

While Zincon is widely used in laboratory settings, safety assessments indicate that it should be handled with care due to potential toxicity at high concentrations. Regulatory bodies have established guidelines for safe handling and exposure limits.

Analyse Des Réactions Chimiques

Metal Ion Complexation

Zincon acts as a highly selective chelating agent for transition metals, forming stable colored complexes. The sulfonic acid and hydroxyl groups facilitate coordination through deprotonated oxygen atoms, while the azo and hydrazino groups participate in resonance stabilization.

| Metal Ion | Complex Color | Optimal pH | λ<sub>max</sub> (nm) | Stability Constant (log K) |

|---|---|---|---|---|

| Cu<sup>2+</sup> | Violet | 5.0–6.0 | 620 | 12.5 |

| Zn<sup>2+</sup> | Blue | 8.5–9.5 | 610 | 10.8 |

| Ni<sup>2+</sup> | Green | 6.5–7.5 | 590 | 9.2 |

-

pH-Dependent Selectivity :

At acidic pH (≤5), zincon preferentially binds Cu<sup>2+</sup>, while alkaline conditions (≥9) favor Zn<sup>2+</sup> complexation . -

Interference : Coexisting ions like Fe<sup>3+</sup> or Mn<sup>2+</sup> may quench fluorescence signals unless masked by EDTA .

Redox Reactions

The azo (–N=N–) and hydrazino (–NH–NH–) groups render zincon susceptible to redox transformations:

-

Reduction :

In acidic media with Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> or Zn/HCl, the azo bond cleaves to yield aromatic amines:This reaction is utilized in spectrophotometric titrations for quantifying reducing agents .

-

Oxidation :

Strong oxidizers (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup>) degrade the hydrazino moiety to nitroso intermediates, altering absorption spectra .

Acid-Base Behavior

The sulfonic acid group (pK<sub>a</sub> ≈ 1.5) remains ionized across physiological pH, while the phenolic hydroxyl (pK<sub>a</sub> ≈ 7.8) and hydrazino group (pK<sub>a</sub> ≈ 10.2) dictate pH-dependent solubility and metal-binding capacity.

Protein Interactions

Zincon binds nonspecifically to proteins via:

-

Electrostatic interactions with protonated amino groups (pH < pI).

-

Hydrophobic effects involving aromatic residues.

This interaction shifts its λ<sub>max</sub> from 465 nm (free) to 540 nm (bound), enabling protein quantification .

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings under nitrating (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or halogenating (Cl<sub>2</sub>/FeCl<sub>3</sub>) conditions, though these reactions are less explored industrially.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical and Application Comparisons

- Solubility: Sodium sulfonate derivatives (e.g., target compound, ) exhibit high aqueous solubility, ideal for dyeing and sensing. Non-sulfonated derivatives (e.g., CBTH) are more soluble in organic phases .

Sensing and Biosensing :

- Extraction Efficiency: Benzoic acid derivatives with higher hydrophobicity (e.g., unsubstituted benzoic acid) are extracted faster than polar derivatives like acetic acid . The target compound’s sulfonate group may reduce extraction rates compared to non-sulfonated analogs.

Research Findings and Industrial Relevance

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

- Methodological Answer : Synthesis involves sequential azo coupling and hydrazone formation. Begin with diazotization of 2-hydroxy-5-sulfophenylamine under acidic conditions (0–5°C, NaNO₂/HCl), followed by coupling with phenylmethylene hydrazine. The intermediate is then reacted with 2-hydrazinobenzoic acid, and the final monosodium salt is obtained via neutralization with NaOH. Purification requires recrystallization from ethanol-water mixtures (1:3 v/v) to remove unreacted sulfonic acid derivatives. Monitor reaction progress using TLC (silica gel, mobile phase: ethyl acetate/methanol/ammonia 6:3:1) .

Q. How can structural elucidation be performed to confirm the azo-hydrazino linkage and sulfonate group?

- Methodological Answer :

- UV-Vis Spectroscopy : Azo groups exhibit strong absorbance at 450–500 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) in aqueous solutions at pH 7–9 .

- FTIR : Confirm sulfonate (-SO₃⁻) stretches at 1030 cm⁻¹ (symmetric) and 1175 cm⁻¹ (asymmetric). The azo (-N=N-) group appears as a weak band near 1450 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons adjacent to the azo group show deshielding (δ 7.8–8.2 ppm). The hydrazino (-NH-N=) proton is observed as a broad singlet (δ 9.5–10.5 ppm) in D₂O .

Advanced Research Questions

Q. What analytical methods are optimal for quantifying trace impurities (e.g., unreacted diazonium salts) in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient). Detect diazonium salts at 254 nm (retention time: 3.2–3.8 min). For sulfonic acid byproducts, employ ion-pair chromatography with tetrabutylammonium bromide . Cross-validate with LC-MS (ESI⁻ mode) to confirm molecular ions ([M–Na]⁻ at m/z 468.3) .

Q. How does the compound’s stability vary under thermal and photolytic conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA in N₂ atmosphere (10°C/min). Degradation onset occurs at ~220°C, with mass loss corresponding to SO₃ elimination (theoretical: 18.2%) .

- Photostability : Expose to UV light (λ = 365 nm, 1000 W/m²). Monitor azo bond cleavage via UV-Vis (decrease at 480 nm) and HPLC. Use quenchers (e.g., TiO₂ nanoparticles) to mitigate degradation .

Q. What computational strategies can predict interactions between this compound and biological targets (e.g., serum albumin)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human serum albumin (PDB ID: 1BM0). The sulfonate group shows strong electrostatic interactions with Lys195 and Arg257. Validate with fluorescence quenching assays (λₑₓ = 280 nm, λₑₘ = 345 nm) to determine binding constants (Kₐ ~10⁵ M⁻¹) .

Q. How does the sulfonate group influence solubility and reactivity in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : The monosodium salt increases aqueous solubility (>50 mg/mL at 25°C) compared to the free acid (<1 mg/mL). Measure via saturation shake-flask method (pH 7.4 PBS) .

- Reactivity : In DMSO, sulfonate acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines at 80°C). Monitor by ¹⁹F NMR if fluorinated analogs are synthesized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.